molecular formula C10H11NO2 B8295288 5-hydroxy-8-methyl-3,4-dihydro-1H-quinolin-2-one

5-hydroxy-8-methyl-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B8295288
M. Wt: 177.20 g/mol
InChI Key: XRCGUPHEBFYJCV-UHFFFAOYSA-N
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Description

5-hydroxy-8-methyl-3,4-dihydro-1H-quinolin-2-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-hydroxy-8-methyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C10H11NO2/c1-6-2-4-8(12)7-3-5-9(13)11-10(6)7/h2,4,12H,3,5H2,1H3,(H,11,13)

InChI Key

XRCGUPHEBFYJCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)O)CCC(=O)N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 2N dichloromethane solution (52 ml) of boron tribromide was added dropwise at −20° C. to a dichloromethane solution (100 ml) of 5-methoxy-8-methyl-3,4-dihydro-1H-quinolin-2-one (10.0 g). After stirring for 1 hour, the reaction mixture was poured into ice water and separated into layers. The organic layer was washed twice with water, washed with a saturated sodium chloride solution, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was recrystallized from an ethyl acetate-diethyl ether mixed solvent to thereby obtain 9.4 g (yield: quantitative) of 5-hydroxy-8-methyl-3,4-dihydro-1H-quinolin-2-one as a white powder.
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Name
5-methoxy-8-methyl-3,4-dihydro-1H-quinolin-2-one
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10 g
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100 mL
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solvent
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52 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Hydroxy-8-methylcarbostyril (20.0 g, 0.114M) was dissolved in acetic acid (800 ml). To the solution, 10% palladium-on-carbon (10.0 g) was added. The mixture was stirred at 80° C. for 4 hours in the stream of hydrogen. The reaction mixture was filtered, and the filtrate was distilled off under reduced pressure. The residue was extracted from a mixture of chloroform-methanol (10:1) and saturated aqueous sodium bicarbonate solution. The organic phase was washed with saturated aqueous NaCl solution, dried, and condensed under reduced pressure. The resultant residue was recrystallized from methanol-ether to obtain 20.2 g of the title compound as pale yellow powdery crystals (99.9%).
Quantity
20 g
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reactant
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800 mL
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solvent
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0 (± 1) mol
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reactant
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10 g
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Yield
99.9%

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